Atalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atalanine is a member of acridines. It derives from an acridone.

科学的研究の応用

Inhibition of Polyuridylic Acid-Directed Protein Synthesis

Aurintricarboxylic acid (ATA), a compound related to Atalanine, inhibits protein synthesis directed by polyuridylic acid in extracts of Escherichia coli, affecting various steps in the protein synthetic machinery. This inhibition has implications for understanding the process of protein formation (Siegelman & Apirion, 1971).

ATAC-Seq in Cancer Biology

Assay for transposase-accessible chromatin using sequencing (ATAC-seq) is associated with significant progress in biological research, including cancer biology. ATAC-seq plays roles in carcinogenesis, anticancer immunity, targeted therapy, and metastasis risk predictions, especially in studies of leukemia (Zhao et al., 2020).

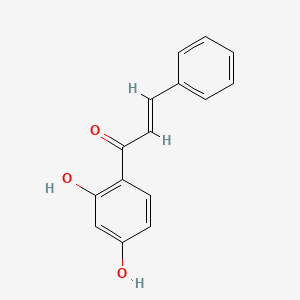

Role in Wounding/Herbivory Response and Flower Scent Production

AtAAS, an aromatic aldehyde synthase, catalyzes the conversion of phenylalanine and dopa to aldehydes, playing a significant role in response to herbivory and flower scent production in Arabidopsis ecotypes (Gutensohn et al., 2011).

Development of Microreactors with Surface-immobilized Biocatalysts

Microscale reactors with surface-immobilized amine-transaminase (ATA) have been developed for high-throughput process development in the synthesis of bioactive compounds. This advancement showcases the industrial importance of ATA in producing optically pure compounds (Miložič et al., 2018).

Effect on Polyphenol Content in Young Apple Fruits

5-Aminolevulinic acid (ALA), related to this compound, has been shown to significantly influence the total phenolic content and phenylalanine ammonia lyase (PAL) activity and gene expression in young apple fruits, indicating its role in physiological changes and phenolic substance enhancement (Le, 2014).

Use as an Inhibitor of Nucleases during Nucleic Acid Isolation

Aurintricarboxylic acid (ATA) is a general inhibitor of nucleases, effectively inhibiting enzymes such as DNAse I, RNAse A, and various restriction endonucleases, making it useful in the isolation of cellular nucleic acids (Hallick et al., 1977).

ATAC-seq for Assaying Chromatin Accessibility

ATAC-seq is a method for mapping chromatin accessibility genome-wide, providing insights into open chromatin, DNA-binding proteins, and nucleosome positions. This technology is crucial for understanding gene regulation and chromatin dynamics (Buenrostro et al., 2015).

Improved ATAC-seq Protocol for Chromatin Accessibility Profiling

Omni-ATAC, an improved ATAC-seq protocol, enhances signal-to-background ratio and information content, enabling the interrogation of personal regulomes in tissue context, particularly valuable for translational studies (Corces et al., 2017).

Advancements in Friedreich's Ataxia Research

Research in Friedreich's ataxia (FA), a neurodegenerative disorder, has led to clinical trials and new prospects for treatments. Genetic studies and biochemical insights have substantially contributed to understanding and potentially treating this condition (Babady et al., 2007).

Efficient Nonviral Cutaneous Transfection

Aurintricarboxylic acid (ATA) has been identified to enhance transfection activity of naked plasmid and electroporation, significantly increasing transgene expression. This finding opens new possibilities for gene therapy and nucleic acid vaccine development (Glasspool-Malone et al., 2000).

特性

CAS番号 |

50906-85-9 |

|---|---|

分子式 |

C34H30N2O9 |

分子量 |

610.6 g/mol |

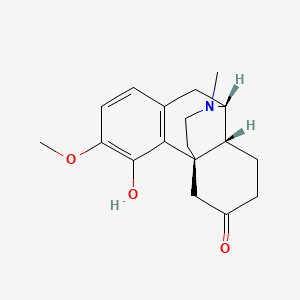

IUPAC名 |

(1S,2R)-10-(4,8-dihydroxy-6-methoxy-10-methyl-9-oxoacridin-3-yl)oxy-1,5-dihydroxy-11-methyl-2-propan-2-yl-1,2-dihydrofuro[2,3-c]acridin-6-one |

InChI |

InChI=1S/C34H30N2O9/c1-14(2)34-33(42)26-23(45-34)13-20(38)25-29(26)36(4)27-16(31(25)40)7-6-8-21(27)44-22-10-9-17-28(32(22)41)35(3)18-11-15(43-5)12-19(37)24(18)30(17)39/h6-14,33-34,37-38,41-42H,1-5H3/t33-,34+/m0/s1 |

InChIキー |

PLAXYWZLYBHIDB-SZAHLOSFSA-N |

異性体SMILES |

CC(C)[C@@H]1[C@H](C2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4OC5=C(C6=C(C=C5)C(=O)C7=C(N6C)C=C(C=C7O)OC)O)C)O)O |

SMILES |

CC(C)C1C(C2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4OC5=C(C6=C(C=C5)C(=O)C7=C(N6C)C=C(C=C7O)OC)O)C)O)O |

正規SMILES |

CC(C)C1C(C2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4OC5=C(C6=C(C=C5)C(=O)C7=C(N6C)C=C(C=C7O)OC)O)C)O)O |

製品の起源 |

United States |

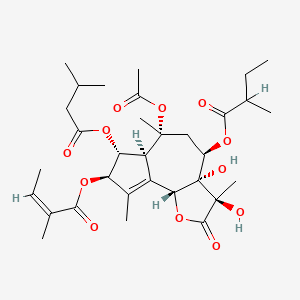

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)

![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(12Z,23Z)-15-hydroxy-21-methoxy-9,20-dimethyl-6,8,11,17-tetraoxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,12,23,25(28)-hexaen-19-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1240120.png)